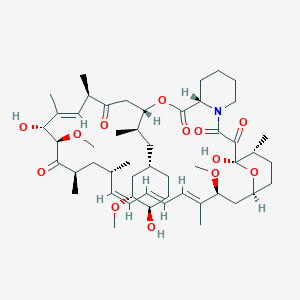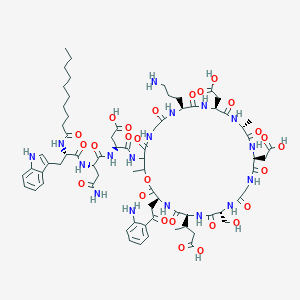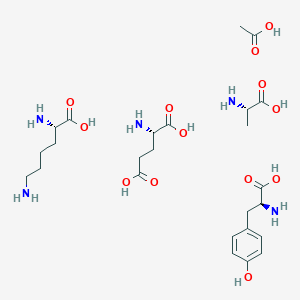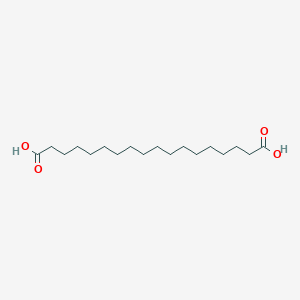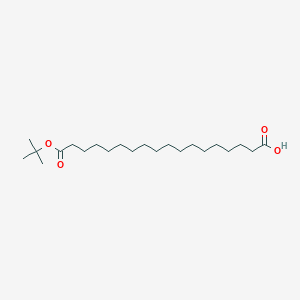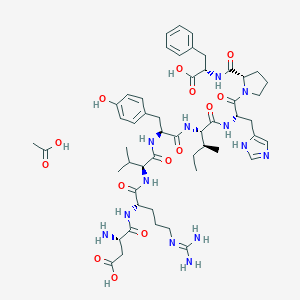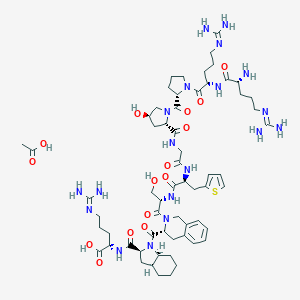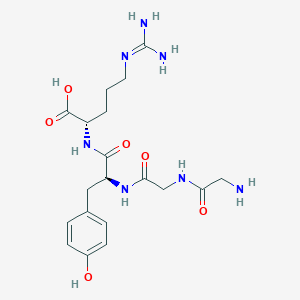
Gly-gly-tyr-arg
Vue d'ensemble
Description
“Gly-gly-tyr-arg” is a peptide with the molecular formula C19H29N7O6 . It is also known as GGYR, Glycyl-glycyl-tyrosyl-arginine, and has a molecular weight of 451.5 g/mol . It has been used as a Papain Inhibitor .
Synthesis Analysis
The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct . It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .Molecular Structure Analysis
The IUPAC name for “Gly-gly-tyr-arg” is (2S)-2-[[ (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid . The InChIKey is FJPHHBGPPJXISY-KBPBESRZSA-N .Chemical Reactions Analysis
The peptide has been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .Physical And Chemical Properties Analysis
The peptide has a molecular weight of 451.5 g/mol . Its exact mass and monoisotopic mass are 394.19646795 g/mol . It has a topological polar surface area of 206 Ų .Applications De Recherche Scientifique
Application 1: Synthesis of the Dimethoxyphosphotyrosine Adduct
- Summary of the Application : “Gly-gly-tyr-arg” has been used in the synthesis of the dimethoxyphosphotyrosine adduct. This process is important in determining if a monoclonal antibody, diethoxyphosphate tyrosine (depY), could distinguish between dimethoxyphosphotyrosine and diethoxyphosphotyrosine .
Application 2: Antioxidant and Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
- Summary of the Application : “Gly-gly-tyr-arg” has been identified as a potent antioxidant peptide and an inhibitor of angiotensin-converting enzyme (ACE). This peptide was found in wheat gluten oligopeptides (WOP), which were analyzed for in vitro antioxidant activity and inhibition of ACE .
- Methods of Application or Experimental Procedures : The identification of active peptides was performed by reversed-phase high-performance liquid chromatography and mass spectrometry. Quantitative analysis was performed for highly active peptides .
- Results or Outcomes : Five potent antioxidant peptides and five potent ACE inhibitory peptides were observed. Among them, “Arg-Gly-Gly-Tyr” showed significant antioxidant activity (9.04 ± 0.47 mmol 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) equivalent/g sample) and ACE inhibitory activity (half maximal inhibitory concentration (IC50) values = 1.48 ± 0.11 mmol/L) .
Application 3: High-Resolution Separation of Peptides
Safety And Hazards
Orientations Futures
The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct , indicating potential applications in the field of biochemistry. It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography , suggesting potential future directions in the field of analytical chemistry.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHHBGPPJXISY-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990433 | |
| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-gly-tyr-arg | |
CAS RN |
70195-20-9 | |
| Record name | Glycyl-glycyl-tyrosyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



